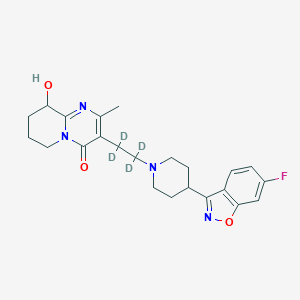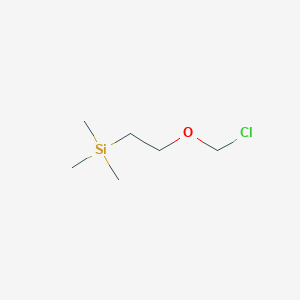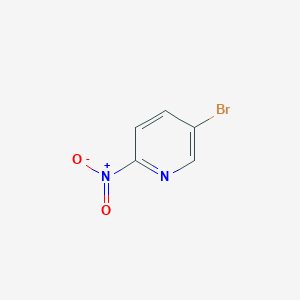![molecular formula C9H9ClO B047783 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride CAS No. 121675-98-7](/img/structure/B47783.png)
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, also known as MBHC, is a highly reactive and versatile organic compound. It is widely used in the field of organic synthesis due to its ability to undergo a variety of chemical reactions. MBHC is a bicyclic compound that contains a carbonyl chloride functional group.
Mechanism Of Action
The mechanism of action of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the nucleophilic attack of the carbonyl chloride functional group by a nucleophile such as an amine or alcohol. This reaction results in the formation of an amide or ester, respectively. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride can also undergo reactions with other functional groups such as alkenes and alkynes.
Biochemical And Physiological Effects
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride with caution and to use appropriate protective equipment.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in lab experiments is its versatility in undergoing a variety of chemical reactions. It is also a relatively inexpensive reagent that is readily available. However, 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride is highly reactive and requires careful handling. It can also be difficult to control the reaction conditions due to its reactivity.
Future Directions
There are several future directions for the use of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride could also be used in the development of new materials with unique properties. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride to better understand its potential hazards and safety precautions.
Synthesis Methods
The synthesis of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the reaction of 3-methylbicyclo[2.2.1]hepta-2,5-diene with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
Scientific Research Applications
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has found a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic molecules. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has also been used in the synthesis of various pharmaceutical compounds, such as antihistamines, antipsychotics, and anti-inflammatory agents.
properties
CAS RN |
121675-98-7 |
|---|---|
Product Name |
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,6-7H,4H2,1H3 |
InChI Key |
PUPFEVNAWKNZDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC1C=C2)C(=O)Cl |
Canonical SMILES |
CC1=C(C2CC1C=C2)C(=O)Cl |
synonyms |
Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, 3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)







![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)


